2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs and other applications .
Vorbereitungsmethoden
The synthesis of 2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine can be achieved through various synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This method involves the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of glyoxal with ammonia and an aldehyde.
Industrial production methods often involve the use of microwave-assisted synthesis, which provides a simple and efficient solventless method for the synthesis of 4,5-disubstituted imidazoles .
Analyse Chemischer Reaktionen
2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major products formed from these reactions include various substituted imidazole derivatives, which have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a synthon in the development of new drugs and other chemical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. It is known to interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. This interaction can result in various biological effects, including inhibition of bacterial growth, reduction of inflammation, and induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
These compounds share similar chemical structures and properties but differ in their specific biological activities and applications. The uniqueness of this compound lies in its broad range of biological activities and its potential for use in various scientific research applications .
Eigenschaften
CAS-Nummer |
63257-66-9 |
---|---|
Molekularformel |
C15H31N3 |
Molekulargewicht |
253.43 g/mol |
IUPAC-Name |
2-(2-decyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C15H31N3/c1-2-3-4-5-6-7-8-9-10-15-17-12-14-18(15)13-11-16/h2-14,16H2,1H3 |
InChI-Schlüssel |
WGKRYMGAGJFZCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=NCCN1CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.